molecular formula C21H23N3O3 B1243416 N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide

N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide

Cat. No.: B1243416
M. Wt: 365.4 g/mol
InChI Key: JKVNVKOVLBVYHQ-KPKJPENVSA-N
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Description

SK-7068 is a synthetic compound known for its potent inhibitory effects on histone deacetylase enzymes. Histone deacetylase enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. SK-7068 has shown significant potential in the treatment of various cancers due to its ability to induce hyperacetylation of histones, resulting in the reactivation of silenced genes and inhibition of tumor cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: SK-7068 is synthesized through a series of chemical reactions involving the combination of hydroxamic acid derived from trichostatin A and a pyridyl ring from MS-275. The synthesis process involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods: The industrial production of SK-7068 follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the optimization of reaction conditions to achieve high yields and purity of the final product. Industrial production methods may also include purification steps such as crystallization, filtration, and chromatography to obtain SK-7068 in its pure form .

Chemical Reactions Analysis

Types of Reactions: SK-7068 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity. For example, oxidation reactions can introduce functional groups that improve the compound’s binding affinity to target enzymes, while reduction reactions can modify the compound’s electronic properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of SK-7068 include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions vary depending on the specific reaction being performed but generally involve controlled temperatures, pressures, and reaction times to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions of SK-7068 include various derivatives with modified functional groups.

Scientific Research Applications

SK-7068 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, SK-7068 is used as a tool compound to study the mechanisms of histone deacetylase inhibition and its effects on gene expression. In biology, the compound is used to investigate the role of histone deacetylase enzymes in various cellular processes, including cell cycle regulation, differentiation, and apoptosis .

In medicine, SK-7068 has shown promise as an anticancer agent due to its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The compound has been tested in various preclinical and clinical studies, demonstrating significant antitumor activity in vitro and in vivo. Additionally, SK-7068 is being explored for its potential use in combination therapies with other anticancer agents to enhance their efficacy .

In industry, SK-7068 is used in the development of new therapeutic agents and as a reference compound in the screening of histone deacetylase inhibitors. The compound’s unique properties make it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of SK-7068 involves the inhibition of histone deacetylase enzymes, leading to the accumulation of acetylated histones and the reactivation of silenced genes. SK-7068 preferentially inhibits the enzymatic activities of histone deacetylase 1 and histone deacetylase 2, which are key regulators of gene expression. By inhibiting these enzymes, SK-7068 induces hyperacetylation of histones H3 and H4, resulting in the relaxation of chromatin structure and increased transcriptional activity .

The compound also exerts its effects through the modulation of other molecular targets and pathways. For example, SK-7068 has been shown to downregulate the expression of Aurora-A kinase, a protein involved in chromosomal segregation during mitosis. This downregulation leads to mitotic defects and apoptosis in cancer cells, contributing to the compound’s antitumor activity .

Comparison with Similar Compounds

SK-7068 is structurally related to other histone deacetylase inhibitors, such as SK-7041 and suberoylanilide hydroxamic acid. These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory profiles. SK-7041, for example, is another synthetic hybrid histone deacetylase inhibitor that has shown potent antitumor activity in various cancer cell lines .

Compared to other histone deacetylase inhibitors, SK-7068 exhibits unique properties, such as its preferential inhibition of histone deacetylase 1 and histone deacetylase 2 and its ability to induce hyperacetylation of histones H3 and H4. These properties make SK-7068 a valuable tool in the study of histone deacetylase inhibition and its potential therapeutic applications .

List of Similar Compounds:
  • SK-7041
  • Suberoylanilide hydroxamic acid
  • Trichostatin A
  • MS-275

These compounds, along with SK-7068, represent a class of histone deacetylase inhibitors with significant potential in cancer therapy and other biomedical applications .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C21H23N3O3/c25-20(23-27)12-7-16-3-5-17(6-4-16)15-22-21(26)18-8-10-19(11-9-18)24-13-1-2-14-24/h3-12,27H,1-2,13-15H2,(H,22,26)(H,23,25)/b12-7+

InChI Key

JKVNVKOVLBVYHQ-KPKJPENVSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)/C=C/C(=O)NO

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)C=CC(=O)NO

Synonyms

SK-7068

Origin of Product

United States

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